N-(6-cyclopropyl-7-(((1R,2R,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methoxy)-1H-4l4-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanesulfonamide
Description
N-(6-cyclopropyl-7-(((1R,2R,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methoxy)-1H-4l4-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanesulfonamide is a complex heterocyclic molecule featuring:
- A triazolo[4,3-a]pyridine core, which is a fused bicyclic system known for its pharmacological relevance in kinase inhibition and antiviral activity.
- A cyclopropyl substituent at position 6, which enhances metabolic stability by resisting oxidative degradation.
- A (1R,2R,5R)-6,6-dimethylbicyclo[3.1.1]heptane (pinane derivative) methoxy group at position 7, contributing to lipophilicity and steric bulk.
Properties
Molecular Formula |
C20H30N4O3S |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
(NZ)-N-[6-cyclopropyl-7-[[(1R,2R,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methoxy]-2,5-dihydro-1H-[1,2,4]triazolo[4,3-a]pyridin-3-ylidene]methanesulfonamide |
InChI |
InChI=1S/C20H30N4O3S/c1-20(2)14-7-6-13(16(20)8-14)11-27-17-9-18-21-22-19(23-28(3,25)26)24(18)10-15(17)12-4-5-12/h9,12-14,16,21H,4-8,10-11H2,1-3H3,(H,22,23)/t13-,14+,16+/m0/s1 |
InChI Key |
PSALGBJISLTIDE-SQWLQELKSA-N |
Isomeric SMILES |
CC1([C@@H]2CC[C@H]([C@H]1C2)COC3=C(CN\4C(=C3)NN/C4=N\S(=O)(=O)C)C5CC5)C |
Canonical SMILES |
CC1(C2CCC(C1C2)COC3=C(CN4C(=C3)NNC4=NS(=O)(=O)C)C5CC5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-cyclopropyl-7-(((1R,2R,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methoxy)-1H-4l4-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the triazolopyridine core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the cyclopropyl group: This step often involves a cyclopropanation reaction using reagents such as diazomethane or Simmons-Smith reagents.
Attachment of the dimethylbicycloheptane moiety: This can be done through a nucleophilic substitution reaction, where the bicycloheptane derivative is introduced.
Sulfonamide formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-(6-cyclopropyl-7-(((1R,2R,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methoxy)-1H-4l4-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Methanesulfonyl chloride with a base like triethylamine.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding amine derivatives.
Scientific Research Applications
N-(6-cyclopropyl-7-((
Comparison with Similar Compounds
Bicyclo[3.1.1]heptane-Containing Analog (Compound 9 from )
Structure: Features a bicyclo[3.1.1]heptane moiety linked to a pyrimidinone-thioether and a protected nucleoside-like sugar .
| Parameter | Target Compound | Compound 9 |
|---|---|---|
| Core Structure | Triazolo[4,3-a]pyridine | Pyrimidinone-thioether |
| Bicycloheptane Role | Methoxy substituent (steric bulk) | Part of nucleoside analog (conformational control) |
| Key Functional Group | Methanesulfonamide | Tert-butyldimethylsilyl (TBDMS) protection |
| Biological Relevance | Undisclosed (likely kinase or GPCR target) | Nucleoside analog (potential antiviral) |
Insights : The bicycloheptane group in the target compound likely enhances membrane permeability compared to compound 9’s nucleoside scaffold, which prioritizes intracellular delivery.
Thiazolo-Pyrimidine Derivatives (Compounds 11a, 11b from )
Structures: (2Z)-2-(Substitutedbenzylidene)-thiazolo[3,2-a]pyrimidines with cyano and methylfuran groups .
| Parameter | Target Compound | Compound 11a | Compound 11b |
|---|---|---|---|
| Core Structure | Triazolo[4,3-a]pyridine | Thiazolo[3,2-a]pyrimidine | Thiazolo[3,2-a]pyrimidine |
| Substituents | Cyclopropyl, bicycloheptane methoxy | 2,4,6-Trimethylbenzylidene | 4-Cyanobenzylidene |
| Solubility Modifiers | Methanesulfonamide | None (high logP due to aryl groups) | Cyano group (moderate polarity) |
| Molecular Weight | ~500–550 g/mol (estimated) | 386 g/mol | 403 g/mol |
Insights : The target’s methanesulfonamide group likely improves aqueous solubility compared to the highly lipophilic 11a and 11b. The bicycloheptane substituent may confer superior target selectivity over the benzylidene groups in 11a/b.
Pyrimido-Quinazoline Derivative (Compound 12 from )
Structure : 6,11-Dihydro-2-(5-methylfuran-2-yl)-pyrimido[2,1-b]quinazoline-3-carbonitrile .
| Parameter | Target Compound | Compound 12 |
|---|---|---|
| Core Structure | Triazolo[4,3-a]pyridine | Pyrimido[2,1-b]quinazoline |
| Substituents | Cyclopropyl, bicycloheptane methoxy | 5-Methylfuran, cyano |
| Hydrogen Bonding | Methanesulfonamide (H-bond acceptor/donor) | Cyano (weak H-bond acceptor) |
| Synthetic Complexity | High (stereoselective bicycloheptane coupling) | Moderate (condensation with anthranilic acid) |
Insights: The target’s methanesulfonamide and bicycloheptane groups may enable stronger target engagement than compound 12’s furan and cyano substituents.
Research Findings and Implications
- Metabolic Stability : The cyclopropyl group in the target compound may reduce CYP450-mediated metabolism compared to compound 12’s methylfuran, which is prone to oxidation .
- Synthetic Challenges : Stereoselective synthesis of the (1R,2R,5R)-bicycloheptane moiety requires specialized catalysts, contrasting with the straightforward condensation reactions used for 11a/b and 12 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
